- Preparation of nicotinate compounds, China, , ,
Cas no 94-44-0 (Benzyl nicotinate)
Benzyl nicotinate structure
Product Name:Benzyl nicotinate
N.o CAS:94-44-0
MF:C13H11NO2
MW:213.231943368912
MDL:MFCD00023584
CID:34746
PubChem ID:87573476
Update Time:2024-03-01
Benzyl nicotinate Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzyl nicotinate
- Benzyl pyridine-3-carboxylate~Nicotinic acid benzyl ester
- Nicotinic acid benzyl ester
- benzyl pyridine-3-carboxylate
- : Benzyl nicotinate
- Rubriment
- Pykaryl
- Pycaril
- Niacin benzyl ester
- 3-Pyridinecarboxylic acid, phenylmethyl ester
- Benzylis nicotinas
- Nicotinsaeurebenzylester
- NICOTINIC ACID, BENZYL ESTER
- Pyridin-3-carbonsaeurebenzylester
- Phenylmethyl 3-pyridinecarboxylate
- Estru benzylowego kwasu nikotynowego
- Benzyl nicotinate [JAN]
- S497LCF9C9
- Estru benzylowego kwasu nikotynowego [Polish]
- KVYGGMB
- Nicotinic acid, benzyl ester (6CI, 7CI, 8CI)
- Pyridine-3-carboxylic acid benzyl ester
-
- MDL: MFCD00023584
- Inchi: 1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
- Chave InChI: KVYGGMBOZFWZBQ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=NC=1)OCC1C=CC=CC=1
- BRN: 0159169
Propriedades Computadas
- Massa Exacta: 213.07900
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 4
- Complexidade: 224
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.4
- Superfície polar topológica: 39.2
- Carga de Superfície: 0
- Contagem de Tautomeros: none
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1,1165 g/cm3
- Ponto de Fusão: 24 °C (lit.)
- Ponto de ebulição: 177 °C/8 mmHg(lit.)
- Ponto de Flash: 华氏:235.4 °F
摄氏:113 °C - Índice de Refracção: n20/D 1.570
- PSA: 39.19000
- LogP: 2.43860
- Merck: 6526
- FEMA: 2420
- Solubilidade: 未确定
Benzyl nicotinate Informações de segurança
-
Símbolo:
- Pedir:警告
- Palavra de Sinal:Warning
- Declaração de perigo: H315;H319
- Declaração de Advertência: P305;P351;P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:2
- Código da categoria de perigo: 36/38
- Instrução de Segurança: S26
- CÓDIGOS DA MARCA F FLUKA:8
- RTECS:QT0850000
-
Identificação dos materiais perigosos:
- TSCA:Yes
- Frases de Risco:R36/38
Benzyl nicotinate Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzyl nicotinate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 72351-100ML |
Benzyl nicotinate |
94-44-0 | 100ml |
¥1000.45 | 2023-11-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 72351-500ML |
Benzyl nicotinate |
94-44-0 | 500ml |
¥4250.53 | 2023-11-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N823946-500g |
Nicotinic acid benzyl ester |
94-44-0 | 95% | 500g |
1,660.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1370-1ML |
Benzyl nicotinate |
94-44-0 | 1ml |
¥839.6 | 2023-10-14 | ||
| Matrix Scientific | 205581-100g |
Benzyl pyridine-3-carboxylate, 97% |
94-44-0 | 97% | 100g |
$114.00 | 2023-09-07 | |
| Matrix Scientific | 205581-250g |
Benzyl pyridine-3-carboxylate, 97% |
94-44-0 | 97% | 250g |
$193.00 | 2023-09-07 | |
| Chemenu | CM178193-500g |
BENZYL NICOTINATE |
94-44-0 | 95% | 500g |
$234 | 2021-08-05 | |
| TRC | B285465-5g |
Benzyl Nicotinate |
94-44-0 | 5g |
$ 58.00 | 2023-04-18 | ||
| TRC | B285465-10g |
Benzyl Nicotinate |
94-44-0 | 10g |
$ 69.00 | 2023-04-18 | ||
| TRC | B285465-25g |
Benzyl Nicotinate |
94-44-0 | 25g |
$ 70.00 | 2022-06-07 |
Benzyl nicotinate Método de produção
Método de produção 1
Método de produção 2
Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, salt with 1,1,1-trifluoro-N-[(t… Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; rt
Referência
- N-Heterocyclic Carbene-Mediated Oxidative Electrosynthesis of Esters in a Microflow Cell, Organic Letters, 2015, 17(13), 3290-3293
Método de produção 3
Condições de reacção
1.1 Reagents: Diethylene glycol Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Hexane ; 1 h, rt
1.2 rt → 90 °C; 2 h, 90 °C
1.2 rt → 90 °C; 2 h, 90 °C
Referência
- Lanthanum complexes, their uses as ester synthesis catalysts, and preparation of esters by transesterification using the complexes or lanthanum alkoxides and ligands, Japan, , ,
Método de produção 4
Condições de reacção
1.1 Catalysts: Lanthanum nitrate , Phosphonium, methyltrioctyl-, methyl carbonate (1:1) Solvents: Hexane ; 5 min, rt
1.2 1 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
1.2 1 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
Referência
- In situ generated "lanthanum(III) nitrate alkoxide" as a highly active and nearly neutral transesterification catalyst, Chemical Communications (Cambridge, 2012, 48(76), 9465-9467
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C
Referência
- Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure. Preparation of Phenyl Esters as Acyl Transfer Agents and the Direct Preparation of Alkyl Esters and Carboxylic Acids, Journal of Organic Chemistry, 2008, 73(18), 7096-7101
Método de produção 6
Condições de reacção
1.1 Solvents: Pyridine
Referência
- The use of a nicotinoyl group as a protective group for hydroxyl and amino functions, Chemistry Letters, 1989, (1), 59-60
Método de produção 7
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium acetate , Trichloroacetonitrile Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: tert-Butyl methyl ether ; 32 h, rt
Referência
- Carbene-catalyzed oxidative acylation promoted by an unprecedented oxidant CCl3CN, Organic Chemistry Frontiers, 2019, 6(5), 688-693
Método de produção 9
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 1 d, 83 °C
Referência
- 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-2
Método de produção 10
Método de produção 11
Condições de reacção
1.1 Catalysts: Trioctylphosphine , Lanthanum nitrate hexahydrate Solvents: Dimethyl carbonate ; 1 - 2 min, rt; rt → 110 °C; 1 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ; rt → 90 °C; 6 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
1.2 Solvents: Hexane ; rt → 90 °C; 6 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
Referência
- Preparation of esters by transesterification using lanthanum nitrate and phosphines or phosphonium quaternary ammonium alkyl carbonates, Japan, , ,
Método de produção 12
Condições de reacção
1.1 Catalysts: 1,3-Dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ; 15 min, rt
Referência
- Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts, Journal of Organic Chemistry, 2003, 68(7), 2812-2819
Método de produção 13
Condições de reacção
1.1 Solvents: Dimethyl sulfoxide , 1,3-Dibutylimidazolium bromide ; 12 min, 30 °C
Referência
- A rapid and facile esterification of Na-carboxylates with alkyl halides promoted by the synergy of the combined use of DMSO and an ionic liquid under ambient conditions, Synthetic Communications, 2010, 40(23), 3522-3527
Método de produção 14
Condições de reacção
1.1 Reagents: Triethylamine , 1-(p-Toluenesulfonyl)imidazole Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ; 3 h, reflux
Referência
- A simple procedure for the esterification of alcohols with sodium carboxylate salts using 1-tosylimidazole (TsIm), Tetrahedron Letters, 2008, 49(7), 1115-1120
Método de produção 15
Condições de reacção
1.1 Catalysts: Magnesium perchlorate Solvents: Nitromethane ; overnight, 40 °C
Referência
- Lewis acids as highly efficient catalysts for the decarboxylative esterification of carboxylic acids with dialkyl dicarbonates, Advanced Synthesis & Catalysis, 2003, 345(8), 943-947
Método de produção 16
Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium superoxide (Ti(O2)2) Solvents: Decane ; rt; 6 h, 80 °C
Referência
- Titanium superoxide - a stable recyclable heterogeneous catalyst for oxidative esterification of aldehydes with alkylarenes or alcohols using TBHP as an oxidant, Organic & Biomolecular Chemistry, 2015, 13(43), 10631-10640
Método de produção 17
Condições de reacção
1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Toluene ; 2 min, rt → 160 °C; 1 h, 160 °C
Referência
- Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating, Future Medicinal Chemistry, 2010, 2(2), 225-230
Método de produção 18
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: N-Methyl-2-pyrrolidone
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Referência
- High-speed couplings and cleavages in microwave-heated, solid-phase reactions at high temperatures, European Journal of Organic Chemistry, 2001, (5), 919-925
Método de produção 19
Condições de reacção
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 4 h, rt
Referência
- A Method for the Reductive Scission of Heterocyclic Thioethers, Organic Letters, 2011, 13(23), 6232-6235
Benzyl nicotinate Raw materials
- pyridine-3-carbaldehyde
- Picolinic acid
- sodium pyridine-3-carboxylate
- Phenyl nicotinate
- Nicotinic anhydride
- Benzyl alcohol
- Dibenzyl Dicarbonate
- Methyl nicotinate
- pyridine-3-carbonitrile
- Niacin
- 3-Pyridinecarboxylic acid, 6-(ethylthio)-, phenylmethyl ester
- PYRIDINIUM, 1-METHYL-2-(PHENYLMETHOXY)-
Benzyl nicotinate Preparation Products
Benzyl nicotinate Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:94-44-0)Benzyl nicotinate
Número da Ordem:A23904
Estado das existências:in Stock
Quantidade:1kg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 04:16
Preço ($):256.0
E- mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:94-44-0)Benzyl nicotinate
Número da Ordem:LE8813
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:00
Preço ($):discuss personally
E- mail:18501500038@163.com
Benzyl nicotinate Literatura Relacionada
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
94-44-0 (Benzyl nicotinate) Produtos relacionados
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